molecular formula C8H11F3N2O4 B2749890 Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid CAS No. 2137833-08-8

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid

Cat. No.: B2749890
CAS No.: 2137833-08-8
M. Wt: 256.181
InChI Key: QNAOFTLSLBDPKY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid is a compound with the molecular formula C6H10N2O2.C2HF3O2. It is known for its unique structure, which includes both an amino and a cyano group, as well as the presence of trifluoroacetic acid. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid involves several steps. One common method includes the reaction of ethyl cyanoacetate with ammonia to form ethyl 3-amino-3-cyanopropanoate. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions typically involve moderate temperatures and the use of a catalyst to facilitate the process .

Industrial production methods for this compound often involve the use of strong acidic cation exchange resins as catalysts. The process includes the esterification of trifluoroacetic acid with ethanol, followed by the addition of ethyl 3-amino-3-cyanopropanoate. The reaction is carried out at temperatures between 40-50°C and normal pressure .

Chemical Reactions Analysis

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The trifluoroacetic acid component can enhance the compound’s stability and solubility, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Ethyl 3-amino-3-cyanopropanoate, trifluoroacetic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-amino-3-cyanopropanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.C2HF3O2/c1-2-10-6(9)3-5(8)4-7;3-2(4,5)1(6)7/h5H,2-3,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOFTLSLBDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137833-08-8
Record name ethyl 3-amino-3-cyanopropanoate trifluoroacetate
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